AMT-NHS Crosslinking Specificity: Nonspecific Reads vs. UV Crosslinking in Yeast
In a head-to-head comparison using Cbf5-H/ACA snoRNA complexes in Saccharomyces cerevisiae, AMT-NHS crosslinking generated a lower level of nonspecific reads compared to highly specific UV crosslinking at saturating conditions in vitro. AMT-NHS produced approximately 6% nonspecific reads (i.e., reads not mapping to H/ACA snoRNAs), establishing a quantifiable baseline for its specificity [1].
| Evidence Dimension | Crosslinking specificity (nonspecific read percentage) |
|---|---|
| Target Compound Data | ~6% nonspecific reads |
| Comparator Or Baseline | UV crosslinking (highly specific for Cbf5) |
| Quantified Difference | ~6% nonspecific reads relative to UV baseline |
| Conditions | In vitro saturating conditions; Cbf5-H/ACA snoRNA in yeast; sequencing-based readout |
Why This Matters
This quantitative specificity metric allows researchers to assess the signal-to-noise ratio achievable with AMT-NHS relative to the traditional UV gold standard, directly informing experimental design for interactome studies.
- [1] Han, Y., Guo, X., Zhang, T., et al. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. RNA. 2022 Mar;28(3):390-399. View Source
